molecular formula C16H18ClNO2 B15131931 (R)-alpha-(1-Naphthalenylmethyl)proline HCl

(R)-alpha-(1-Naphthalenylmethyl)proline HCl

Katalognummer: B15131931
Molekulargewicht: 291.77 g/mol
InChI-Schlüssel: GRQIHOFBGXIZHC-NTISSMGPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-alpha-(1-Naphthalenylmethyl)proline HCl is a chiral building block used in the synthesis of various pharmaceuticals and agrochemicals. It is a white crystalline powder with high purity, typically above 99% . This compound is known for its role in asymmetric synthesis and as a precursor in the production of biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-alpha-(1-Naphthalenylmethyl)proline HCl typically involves the use of L-proline as a starting material. One efficient method for the synthesis of hydroxy-substituted naphthalene-1,4-dione derivatives uses L-proline as a green organocatalyst under reflux conditions in ethanol . This method is advantageous due to its simplicity, high yields, short reaction time, safety, and reusability of the catalyst.

Industrial Production Methods

Industrial production methods for ®-alpha-(1-Naphthalenylmethyl)proline HCl often involve large-scale synthesis using similar catalytic processes. The compound is produced in high purity and is handled with care due to its potential to cause skin and eye irritation .

Analyse Chemischer Reaktionen

Types of Reactions

®-alpha-(1-Naphthalenylmethyl)proline HCl undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure high yields and purity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthalene derivatives, while reduction reactions may produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

®-alpha-(1-Naphthalenylmethyl)proline HCl has a wide range of scientific research applications:

Wirkmechanismus

The mechanism by which ®-alpha-(1-Naphthalenylmethyl)proline HCl exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate enzyme activity, protein folding, and signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-alpha-(1-Naphthalenylmethyl)proline HCl is unique due to its high purity, chiral nature, and versatility in various chemical reactions. Its ability to act as a chiral building block makes it invaluable in asymmetric synthesis, setting it apart from other similar compounds.

Eigenschaften

Molekularformel

C16H18ClNO2

Molekulargewicht

291.77 g/mol

IUPAC-Name

(2S)-2-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C16H17NO2.ClH/c18-15(19)16(9-4-10-17-16)11-13-7-3-6-12-5-1-2-8-14(12)13;/h1-3,5-8,17H,4,9-11H2,(H,18,19);1H/t16-;/m0./s1

InChI-Schlüssel

GRQIHOFBGXIZHC-NTISSMGPSA-N

Isomerische SMILES

C1C[C@](NC1)(CC2=CC=CC3=CC=CC=C32)C(=O)O.Cl

Kanonische SMILES

C1CC(NC1)(CC2=CC=CC3=CC=CC=C32)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.